Cas no 54001-18-2 (4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride)
4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride Chemical and Physical Properties
Names and Identifiers
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- 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONYL CHLORIDE
- BUTTPARK 97\12-47
- 4-Methyl-2-phenyl-thiazole-5-carbonyl chloride
- 5-(Chlorocarbonyl)-4-methyl-2-phenyl-1,3-thiazole
- 4-Methyl-2-phenylthiazole-5-carbonyl chloride
- 5-Thiazolecarbonylchloride, 4-methyl-2-phenyl-
- 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl-chloride
- TD8059
- ZQWZVEKZFVCSNY-UHFFFAOYSA-N
- 4-methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, AldrichCPR
- SCHEMBL892990
- AS-68639
- A853791
- 54001-18-2
- AKOS015842185
- DTXSID90379818
- FT-0619019
- 4-Methyl-2-phenylthiazole-5-carbonylchloride
- MFCD02677709
- 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBONYLCHLORIDE
- 5-(Chloroformyl)-4-methyl-2-phenyl-1,3-thiazole
- DB-071769
- 4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride
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- MDL: MFCD02677709
- Inchi: 1S/C11H8ClNOS/c1-7-9(10(12)14)15-11(13-7)8-5-3-2-4-6-8/h2-6H,1H3
- InChI Key: ZQWZVEKZFVCSNY-UHFFFAOYSA-N
- SMILES: ClC(C1=C(C)N=C(C2C=CC=CC=2)S1)=O
Computed Properties
- Exact Mass: 237.00200
- Monoisotopic Mass: 237.002
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
- Topological Polar Surface Area: 58.2A^2
Experimental Properties
- Density: 1.319±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 122 °C
- Boiling Point: 371.8°Cat760mmHg
- Flash Point: 178.6°C
- Refractive Index: 1.609
- Solubility: Very slightly soluble (0.15 g/l) (25 º C),
- PSA: 58.20000
- LogP: 3.49750
4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride Security Information
- Hazardous Material transportation number:UN 3261
- Hazard Category Code: 34-36
- Safety Instruction: S26; S36/37/39; S45
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Hazardous Material Identification:
- HazardClass:IRRITANT
- Risk Phrases:R34
4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 136163-1G |
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, 97% |
54001-18-2 | 97% | 1G |
¥ 833 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 136163-5G |
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, 97% |
54001-18-2 | 97% | 5G |
¥ 3326 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 136163-10G |
4-Methyl-2-phenyl-1,3-thiazole-5-carbonyl chloride, 97% |
54001-18-2 | 97% | 10G |
¥ 5838 | 2022-04-26 | |
| Fluorochem | 070284-1g |
4-Methyl-2-phenyl-thiazole-5-carbonyl chloride |
54001-18-2 | 95% | 1g |
£75.00 | 2022-03-01 | |
| Alichem | A059003695-5g |
4-Methyl-2-phenylthiazole-5-carbonyl chloride |
54001-18-2 | 97% | 5g |
$198.72 | 2023-09-01 | |
| Alichem | A059003695-10g |
4-Methyl-2-phenylthiazole-5-carbonyl chloride |
54001-18-2 | 97% | 10g |
$330.66 | 2023-09-01 | |
| TRC | M695543-10mg |
4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride |
54001-18-2 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M695543-50mg |
4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride |
54001-18-2 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M695543-100mg |
4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride |
54001-18-2 | 100mg |
$ 95.00 | 2022-06-03 | ||
| Chemenu | CM190037-10g |
4-Methyl-2-phenyl-thiazole-5-carbonyl chloride |
54001-18-2 | 97% | 10g |
$312 | 2021-08-05 |
4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride Suppliers
4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride Related Literature
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on 4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride
Introduction to 4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride (CAS No. 54001-18-2)
4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride, identified by its CAS number 54001-18-2, is a significant intermediate in the realm of organic synthesis and pharmaceutical chemistry. This compound, featuring a thiazole core with substituents that include a methyl group and a phenyl ring, has garnered attention due to its versatile reactivity and potential applications in the development of novel bioactive molecules.
The thiazole scaffold is a heterocyclic compound characterized by a sulfur atom and a nitrogen atom in its five-membered ring structure. This unique arrangement imparts distinct electronic and steric properties, making thiazole derivatives valuable in medicinal chemistry. The presence of a carbonyl chloride functional group at the 5-position of the thiazole ring enhances the compound's reactivity, particularly in nucleophilic substitution reactions, which are pivotal in constructing more complex molecular architectures.
In recent years, there has been a surge in research focused on thiazole derivatives due to their broad spectrum of biological activities. Studies have demonstrated that thiazole-based compounds exhibit antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The structural motif of 4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride positions it as a promising precursor for synthesizing derivatives with enhanced pharmacological profiles.
One of the most compelling aspects of this compound is its utility in the synthesis of active pharmaceutical ingredients (APIs). The carbonyl chloride moiety can be readily converted into other functional groups such as amides, esters, and anhydrides through nucleophilic acyl substitution reactions. This flexibility allows chemists to tailor the molecular structure to target specific biological pathways. For instance, researchers have leveraged similar thiazole derivatives to develop inhibitors of enzymes involved in cancer progression and infectious diseases.
The pharmaceutical industry has been particularly interested in thiazole derivatives due to their ability to modulate protein-protein interactions and enzyme activity. A notable area of research has been the development of thiazole-based kinase inhibitors, which are crucial in treating cancers driven by aberrant kinase signaling. The synthesis of such inhibitors often requires key intermediates like 4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride, which serve as building blocks for more complex molecules.
Recent advancements in computational chemistry have further accelerated the discovery process for thiazole-based drugs. Molecular modeling techniques allow researchers to predict the binding affinity of potential drug candidates to biological targets with high accuracy. This approach has been instrumental in identifying novel analogs of known drugs that may offer improved efficacy or reduced side effects. The reactivity profile of 4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride makes it an attractive starting point for such virtual screening campaigns.
Another emerging application of this compound lies in materials science. Thiazole derivatives have shown promise as components in organic electronics due to their ability to form stable conjugated systems. These systems are essential for applications such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The synthesis of π-conjugated polymers and small molecules incorporating thiazole moieties has been extensively studied, with 4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride being one such precursor that facilitates the construction of these materials.
The chemical synthesis of 4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride involves multi-step processes that require precise control over reaction conditions. Typically, the synthesis begins with the condensation of appropriate precursors under acidic or basic catalysis to form the thiazole ring. Subsequent functionalization at the 5-position introduces the carbonyl chloride group through methods such as chlorination or oxidation followed by carboxylation.
Quality control is paramount when handling this compound due to its reactive nature. The carbonyl chloride group is highly moisture-sensitive and can decompose if exposed to water or hydroxide ions, leading to side reactions and potential safety hazards. Therefore, storage conditions must be carefully controlled, often involving inert atmospheres and desiccants to prevent degradation.
In conclusion, 4-Methyl-2-phenyl-thiazole-5-carbonyl Chloride (CAS No. 54001-18-2) represents a versatile and valuable intermediate with significant implications across multiple scientific disciplines. Its role in pharmaceutical development continues to evolve, driven by advancements in synthetic methodologies and computational biology. As research progresses, this compound is likely to remain at the forefront of efforts aimed at discovering new therapeutic agents and innovative materials.
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